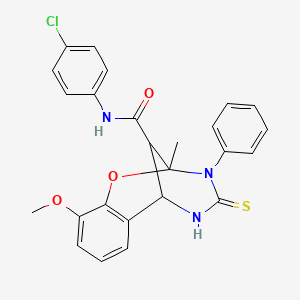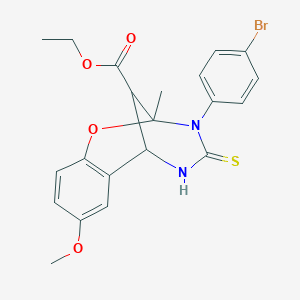
3-(1,3-benzothiazol-2-yl)-6,8-dibromo-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,3-Benzothiazol-2-yl)-6,8-dibromo-2H-chromen-2-one is a complex organic compound that belongs to the class of benzothiazole derivatives This compound is characterized by the presence of a benzothiazole ring fused with a chromenone structure, and it is further substituted with bromine atoms at specific positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzothiazol-2-yl)-6,8-dibromo-2H-chromen-2-one typically involves the condensation of 2-aminobenzothiazole with appropriate aldehydes or ketones, followed by bromination. One common method involves the reaction of 2-aminobenzothiazole with 6,8-dibromo-2H-chromen-2-one under acidic conditions to form the desired product . The reaction is usually carried out in a solvent such as ethanol or dichloromethane, and the reaction mixture is heated to facilitate the condensation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as microwave irradiation and one-pot multicomponent reactions, can be employed to minimize waste and reduce the environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
3-(1,3-Benzothiazol-2-yl)-6,8-dibromo-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The bromine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 3-(1,3-benzothiazol-2-yl)-6,8-dibromo-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and proteins, inhibiting their activity.
Pathways Involved: The compound’s effects on cellular pathways can lead to the induction of apoptosis (programmed cell death) in cancer cells or the inhibition of bacterial growth.
Comparación Con Compuestos Similares
Similar Compounds
3-(1,3-Benzothiazol-2-yl)-2-phenylquinazolin-4(3H)-one: Known for its antibacterial properties.
1-[(5-Fluoro-1,3-benzothiazol-2-yl)amino]-3-(propan-2-yl)thiourea: Studied for its biological activities.
Uniqueness
3-(1,3-Benzothiazol-2-yl)-6,8-dibromo-2H-chromen-2-one stands out due to its unique combination of a benzothiazole ring and a chromenone structure, along with the presence of bromine atoms.
Propiedades
Fórmula molecular |
C16H7Br2NO2S |
|---|---|
Peso molecular |
437.1 g/mol |
Nombre IUPAC |
3-(1,3-benzothiazol-2-yl)-6,8-dibromochromen-2-one |
InChI |
InChI=1S/C16H7Br2NO2S/c17-9-5-8-6-10(16(20)21-14(8)11(18)7-9)15-19-12-3-1-2-4-13(12)22-15/h1-7H |
Clave InChI |
UUWYRKNXQYRCFD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=C(S2)C3=CC4=CC(=CC(=C4OC3=O)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide](/img/structure/B11215880.png)
![1-(3,5-dimethylphenyl)-N,N-diethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11215887.png)
![7-Methoxy-2,5-bis(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11215895.png)
![1-(2-chlorophenyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11215903.png)
![5-(4-Ethylphenyl)-7-[4-(methylsulfanyl)phenyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B11215906.png)

![N-(3,4-dimethoxyphenyl)-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11215924.png)
![[(2Z)-3-[(2-chlorophenyl)carbamoyl]-8-methyl-2-{[3-(methylsulfanyl)phenyl]imino}-2H-pyrano[2,3-c]pyridin-5-yl]methyl acetate](/img/structure/B11215925.png)
![4-fluoro-N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B11215928.png)
![N-(butan-2-yl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B11215936.png)
![6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-chlorophenyl)methyl]hexanamide](/img/structure/B11215938.png)
![4-(2-{[1-(3-Chlorophenyl)pyrazolo[3,4-D]pyrimidin-4-YL]amino}ethyl)benzenesulfonamide](/img/structure/B11215944.png)
![7-(3-chloro-4-methylphenyl)-5-phenyl-4-(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11215948.png)

